1-(4-(difluoromethoxy)phenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1-(4-(difluoromethoxy)phenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea” is a complex organic molecule that contains several functional groups . It has a difluoromethoxy group attached to a phenyl ring, a methoxyethyl group attached to an indole ring, and these two structures are connected by a urea linkage .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups . The presence of the difluoromethoxy group could potentially introduce interesting electronic effects due to the electronegativity of the fluorine atoms .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar functional groups can undergo a variety of reactions . For example, the urea linkage could potentially be hydrolyzed under acidic or basic conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure . For example, the presence of the difluoromethoxy group could potentially make the compound more lipophilic, which could affect its solubility in different solvents .Scientific Research Applications
Environmental Health Perspectives
Research in environmental health has explored the widespread presence and potential health impacts of various compounds, including bisphenol A (BPA) and phthalates. Studies have highlighted the high potential for human exposure to these compounds due to their extensive use in consumer products and industrial applications. For example, BPA, used in polycarbonate plastics and epoxy resins, has been detected in significant concentrations in human urine samples, suggesting widespread exposure among the United States population (Calafat et al., 2004). Similarly, phthalate metabolites have been measured in urine samples to assess human exposure levels, reflecting the broad usage of phthalates as solvents, additives, and plasticizers in various products (Blount et al., 2000).
International Journal of Hygiene and Environmental Health
Further studies have estimated the intake of certain phthalates, like di(2-ethylhexyl)phthalate (DEHP), in children, raising concerns about potential health risks due to their developmental state and higher relative exposure compared to adults (Wittassek et al., 2007). This research underscores the importance of monitoring and regulating environmental contaminants to protect public health, particularly vulnerable populations like children.
Journal of Analytical Toxicology
Investigations into synthetic compounds, such as cannabimimetics, have identified urinary metabolites that can serve as biomarkers for exposure. These studies are crucial for understanding the pharmacokinetics and potential toxicological impacts of new synthetic substances on human health (Kavanagh et al., 2012).
Molecular Genetics and Metabolism
Nutritional management and supplementation strategies in the context of urea cycle disorders have been explored, highlighting the role of compounds like sodium phenylbutyrate in creating alternative pathways for nitrogen excretion and the implications for amino acid metabolism (Scaglia, 2010).
Environmental Research
Environmental exposure studies, such as those examining the levels of plasticizers like DINCH in populations, contribute to our understanding of the prevalence and potential health implications of exposure to alternative plasticizers as replacements for more well-known compounds like DEHP (Silva et al., 2013).
Mechanism of Action
Future Directions
properties
IUPAC Name |
1-[4-(difluoromethoxy)phenyl]-3-[1-(2-methoxyethyl)indol-3-yl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F2N3O3/c1-26-11-10-24-12-16(15-4-2-3-5-17(15)24)23-19(25)22-13-6-8-14(9-7-13)27-18(20)21/h2-9,12,18H,10-11H2,1H3,(H2,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNTXWJNFAQSWJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=C(C2=CC=CC=C21)NC(=O)NC3=CC=C(C=C3)OC(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F2N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(difluoromethoxy)phenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.